1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20157144
InChI: InChI=1S/C23H30O4/c1-4-5-6-7-8-18-13-20(22(25)14-21(18)24)23(26)15-27-19-11-9-17(10-12-19)16(2)3/h9-14,16,24-25H,4-8,15H2,1-3H3
SMILES:
Molecular Formula: C23H30O4
Molecular Weight: 370.5 g/mol

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one

CAS No.:

Cat. No.: VC20157144

Molecular Formula: C23H30O4

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one -

Specification

Molecular Formula C23H30O4
Molecular Weight 370.5 g/mol
IUPAC Name 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone
Standard InChI InChI=1S/C23H30O4/c1-4-5-6-7-8-18-13-20(22(25)14-21(18)24)23(26)15-27-19-11-9-17(10-12-19)16(2)3/h9-14,16,24-25H,4-8,15H2,1-3H3
Standard InChI Key LCPOOJPQMGIOAV-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C

Introduction

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one is a synthetic organic compound classified as a ketone. It features a complex structure with two aromatic rings and multiple hydroxyl groups, contributing to its potential biological activity. The compound's molecular formula is C23H30O4, and its molecular weight is approximately 370.5 g/mol, though some sources report it as 288.32 g/mol, which seems to be an error given the molecular formula.

Synthesis Methods

The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one typically involves multi-step chemical reactions. These reactions require careful control of conditions to optimize yield and purity. Common solvents used include diethyl ether or dichloromethane to enhance solubility and reaction rates.

Potential Applications

This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its structural properties. It may exhibit antioxidant, anti-inflammatory, and anticancer properties, similar to other compounds with multiple hydroxyl groups. Additionally, its potential estrogenic activities make it a candidate for studies related to hormone-related conditions.

Biological Activity and Pharmacological Research

Compounds with similar structures often show significant binding affinities to estrogen receptors, suggesting therapeutic applications in hormone-related conditions. The presence of multiple hydroxyl groups typically enhances antioxidant capacity by scavenging free radicals. Preliminary studies indicate that 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one may possess similar bioactive properties, making it a candidate for further pharmacological investigation.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies may include assessing its binding affinity to various receptors and its ability to modulate biological pathways. These studies are essential for determining its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one. Notable examples include:

Compound NameCAS NumberKey Features
2',4'-Dihydroxyacetophenone89-84-9Simple structure with two hydroxyl groups
4-Isopropylphenol97-15-8Aromatic compound with isopropyl substitution
Resacetophenone539-03-7Antioxidant properties; similar phenolic structure

The uniqueness of 1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethan-1-one lies in its complex structure combining a long hexyl chain with multiple functional groups, potentially enhancing its solubility and biological activity compared to simpler phenolic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator